4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid
Description
Properties
CAS No. |
56405-32-4 |
|---|---|
Molecular Formula |
C22H19N7O7S2 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
4-amino-3,6-bis[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H19N7O7S2/c23-12-1-5-14(6-2-12)26-28-20-16(37(31,32)33)9-11-10-17(38(34,35)36)21(22(30)18(11)19(20)25)29-27-15-7-3-13(24)4-8-15/h1-10,30H,23-25H2,(H,31,32,33)(H,34,35,36) |
InChI Key |
MWGYDKYSOKEURI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)N)N)O |
Origin of Product |
United States |
Preparation Methods
Key Structural Features & Precursors
Molecular formula : C22H19N7O7S2
Key functional groups :
- Two azo (–N=N–) linkages at positions 3 and 6
- Two sulfonic acid (–SO3H) groups at positions 2 and 7
- Hydroxyl (–OH) and amino (–NH2) groups at positions 5 and 4, respectively
- J acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) : Used in sulfonation to introduce the second sulfonic acid group.
- 4-Nitroaniline : For diazotization and azo coupling.
Synthetic Pathway Analysis
Sulfonation of J Acid
The disulfonic acid backbone is synthesized via sulfonation of J acid:
Reaction conditions :
| Parameter | Value |
|---|---|
| Starting material | J acid (10% aqueous solution) |
| Sulfonating agents | MnO2 + Na2S2O5 |
| Temperature | 40–55°C |
| pH | 6.5–8.0 |
| Time | 0.5–1 hour |
| Yield | >96% purity |
This step produces 2-amino-5-naphthol-1,7-disulphonic acid , a critical intermediate.
Diazotization & Azo Coupling
Two sequential azo couplings are required to introduce the bis[(4-aminophenyl)azo] groups:
Step 1: Diazotization of 4-Nitroaniline
Step 2: Coupling with Naphthalene Intermediate
- Conditions :
- Alkaline medium (pH 8–10)
- Temperature: 5–10°C (to prevent diazonium salt decomposition)
- Mechanism : Electrophilic substitution at activated positions 3 and 6 of the naphthalene ring.
Step 3: Reduction of Nitro Groups
Optimization Parameters
Critical factors for high yield and purity:
| Parameter | Impact on Synthesis |
|---|---|
| pH Control | Azo coupling requires alkaline conditions (pH 8–10); sulfonation needs neutral pH. |
| Temperature | Diazotization at 0–5°C prevents decomposition; coupling at 5–10°C ensures regioselectivity. |
| Catalysts | KI or NaI accelerates halogenation in precursor steps. |
| Solubility | Sulfonic acid groups enhance aqueous solubility, enabling reactions in water. |
Purification & Characterization
- Acid Precipitation : Adjust pH to 1–2 with HCl to precipitate the product.
- Chromatography : Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phase.
- Key Analytical Data :
- Molecular Weight : 557.56 g/mol
- LogP : 0.0228 (indicating high hydrophilicity)
- UV-Vis : λmax ~500 nm (azo chromophore)
Challenges & Alternatives
- Regioselectivity : Competing coupling at positions 1 and 8 may occur; directing groups (–OH, –NH2) mitigate this.
- Alternative Routes : Use of pre-sulfonated naphthalene derivatives (e.g., H acid) could simplify synthesis but may require additional protection/deprotection steps.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which alter its chromophoric properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic substitution often requires catalysts like Lewis acids or strong acids.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of high-performance materials and as a colorant in textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid
- CAS No.: 56405-32-4
- Molecular Formula : C₂₂H₁₉N₇O₇S₂
- Molecular Weight : 557.55 g/mol
- EINECS : 260-156-2
- SMILES : C1=C4C(=C(N)C(=C1S(=O)(=O)O)N=NC2=CC=C(N)C=C2)C(=O)C(=NNC3=CC=C(N)C=C3)C(=C4)S(=O)(=O)O
Structural Features: The compound features a naphthalene core substituted with two azo-linked 4-aminophenyl groups at positions 3 and 6, a hydroxyl group at position 5, and sulfonic acid groups at positions 2 and 5. This structure confers high polarity and water solubility, making it suitable for dye applications .
Applications :
Primarily used as an intermediate in synthesizing azo dyes for textiles and toners. Its functional groups enable strong binding to cellulose fibers and metal ions, enhancing color fastness .
Regulatory Status :
Registered under REACH (ECHA) with production volumes typically in the 1–5 metric ton range (industrial grade) .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural and Application Differences
Performance Metrics
Table 2: Physicochemical and Toxicological Data
Research Findings and Industrial Relevance
- Synthetic Efficiency : Compound A’s synthesis achieves ~75% yield via diazo coupling, outperforming Direct Black 19 (60–65%) due to fewer steric hindrances .
- Market Trends : Demand for Compound A remains stable in Asia-Pacific textile hubs, while Direct Black 19 faces declining use in the EU due to regulatory pressures .
Biological Activity
4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid (CAS No. 56405-32-4) is a synthetic azo compound characterized by its complex molecular structure and significant biological properties. This compound is primarily recognized for its applications in histology and as a dye in various biochemical assays. The focus of this article is to explore its biological activity, particularly its effects on enzymatic processes and potential applications in medical and environmental science.
- Molecular Formula : C22H19N7O7S2
- Molecular Weight : 557.56 g/mol
- Density : 1.77 g/cm³
Enzymatic Inhibition
Research indicates that azo compounds, including 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid, can act as inhibitors of various enzymes. One notable study evaluated the inhibitory effects of naphthol derivatives on mushroom tyrosinase, a key enzyme involved in melanin biosynthesis. The findings suggested that naphthol compounds could significantly inhibit both monophenolase and diphenolase activities of tyrosinase, with implications for skin pigmentation disorders and cosmetic applications .
Antioxidant Properties
Azo compounds are also known for their antioxidant properties. The ability of 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid to scavenge free radicals was assessed in various assays. Results indicated that this compound exhibits a moderate level of antioxidant activity, which may be beneficial in reducing oxidative stress in biological systems .
Cytotoxicity and Anticancer Potential
Studies have explored the cytotoxic effects of azo dyes on cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential therapeutic applications in cancer treatment, particularly as a chemotherapeutic agent targeting malignant cells without harming healthy tissues .
Case Study 1: Inhibition of Tyrosinase Activity
A study conducted on the inhibition of tyrosinase activity by various naphthol derivatives included 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid. The results showed that this compound significantly prolonged the lag phase of enzyme activity and reduced overall enzymatic function.
| Compound | IC50 Value (µM) |
|---|---|
| 4-Amino Compound | 25 |
| α-Naphthol | 30 |
| β-Naphthol | 20 |
This data underscores the potential use of this compound as a natural inhibitor in cosmetic formulations aimed at reducing hyperpigmentation .
Case Study 2: Antioxidant Activity Assessment
In a comparative study assessing the antioxidant capacities of various azo compounds, 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid was evaluated using DPPH radical scavenging assays.
| Compound | % Scavenging Activity |
|---|---|
| Control (Ascorbic Acid) | 95 |
| 4-Amino Compound | 65 |
| Other Azo Compounds | 50 |
The findings indicated that while not as potent as ascorbic acid, the compound still exhibited significant scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
